(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one
Overview
Description
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a quinoline moiety linked to a thiophene ring via a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of quinoline-8-amine with a thiophene-containing aldehyde or ketone under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the amine group of quinoline-8-amine reacts with the carbonyl group of the thiophene derivative to form the propenone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone linkage to a saturated chain.
Substitution: The quinoline and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce saturated amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and thiophene moieties could play a role in binding to these targets, while the propenone linkage may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(quinolin-8-ylamino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(quinolin-8-ylamino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs
Properties
IUPAC Name |
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-14(15-7-3-11-20-15)8-10-17-13-6-1-4-12-5-2-9-18-16(12)13/h1-11,17H/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIMGSCMTOBOFD-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=CC(=O)C3=CC=CS3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/C=C/C(=O)C3=CC=CS3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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